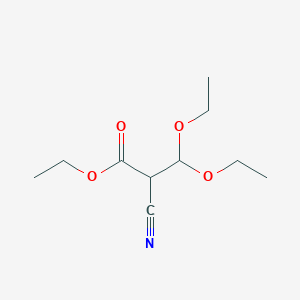
Ethyl 2-cyano-3,3-diethoxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3,3-diethoxypropanoate is an organic compound with the molecular formula C10H17NO4. It is a derivative of propanoic acid and is characterized by the presence of cyano and diethoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3,3-diethoxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds via nucleophilic substitution and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3,3-diethoxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines.
科学的研究の応用
Ethyl 2-cyano-3,3-diethoxypropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of ethyl 2-cyano-3,3-diethoxypropanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the cyano and diethoxy groups facilitating the substitution process. In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
類似化合物との比較
Ethyl 2-cyano-3,3-diethoxypropanoate can be compared with similar compounds such as ethyl cyanoacetate and ethyl 3,3-diethoxypropanoate. While ethyl cyanoacetate lacks the diethoxy groups, ethyl 3,3-diethoxypropanoate lacks the cyano group. The presence of both cyano and diethoxy groups in this compound makes it unique and versatile in various chemical reactions and applications .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 3,3-diethoxypropanoate
- Ethyl 2-cyano-3,3-diphenylacrylate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
116097-90-6 |
|---|---|
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC名 |
ethyl 2-cyano-3,3-diethoxypropanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h8,10H,4-6H2,1-3H3 |
InChIキー |
MURYODNHHCIULJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(C#N)C(=O)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
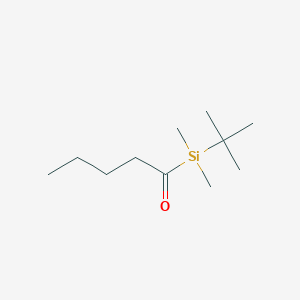
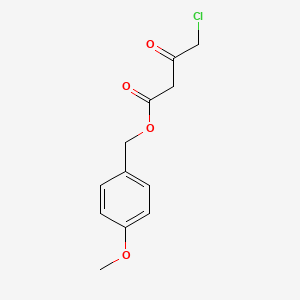
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
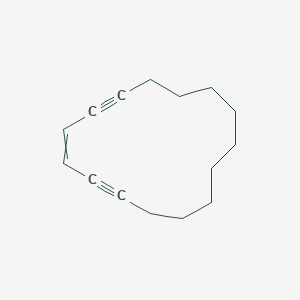
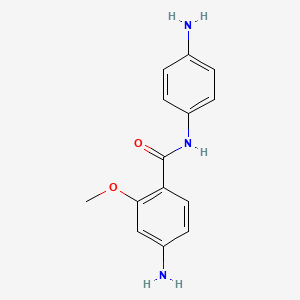
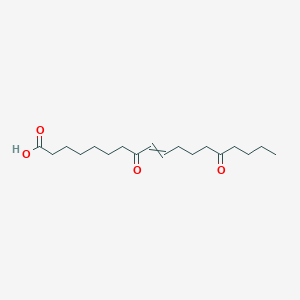
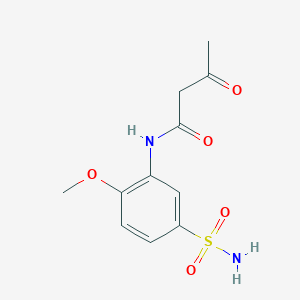
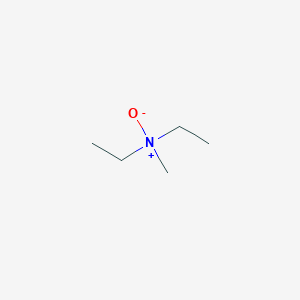
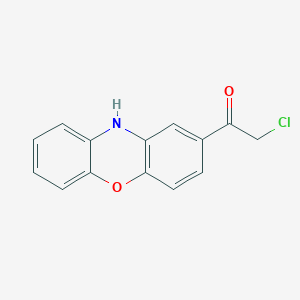
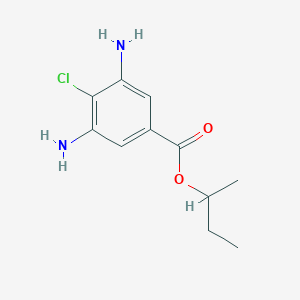
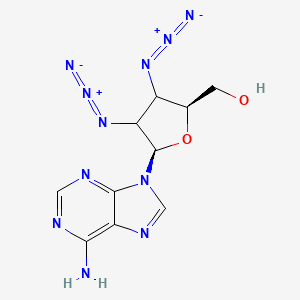
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
